molecular formula C24H23N7O3S B1139225 ON 146040 CAS No. 1404231-34-0

ON 146040

Cat. No. B1139225
CAS RN: 1404231-34-0
M. Wt: 489.55
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ON 146040 is a potent inhibitor of PI3Kα and PI3Kδ with IC50 values of approximately 14 and 20 nM, respectively . It also inhibits Abl1 with an IC50 value of less than 150 nM . It is highly potent in killing hematologic tumor cells with IC50 values in the range of 150 to 1,000 nM .


Molecular Structure Analysis

The molecular weight of ON 146040 is 489.55 and its formula is C24H23N7O3S . The SMILES representation of its structure is CN(CC1)CCN1C(C=C2)=CC=C2NC3=NC(S/C(C(N4)=O)=C\\C5=CC=C(N+=O)C=C5)=C4C=N3 .


Physical And Chemical Properties Analysis

ON 146040 is a solid substance with a brown to reddish-brown color . It is soluble in DMSO at a concentration of 25 mg/mL . It should be stored at 4°C and protected from light .

Scientific Research Applications

  • Nanotechnology in Cancer Biology : The use of Smart Flare gold nanoparticles for differential gene expression analysis in cancer biology is explored. This method could be effectively used to detect the effects of novel drugs on oncogenes (Banerjee et al., 2017).

  • Proton-Transfer-Reaction Mass Spectrometry : This technique is used for on-line monitoring of volatile organic compounds at very low levels. Its applications include monitoring metabolic processes in the human body and investigating volatile organic compound emissions in various research fields (Lindinger & Jordan, 1998).

  • Role of miR-146a in Cancer : Studies have shown that microRNA miR-146a plays a role in the initiation and progression of melanoma by activating certain signaling pathways, indicating its significance in cancer research (Forloni et al., 2014).

  • MicroRNA-146a in Gastric Cancer : miR-146a has been identified as a metastasis suppressor in gastric cancer by targeting specific genes, representing a potential therapeutic target (Yao et al., 2013).

  • miR-146a in NK/T Cell Lymphoma : This study investigates the prognostic implications of microRNAs in extranodal NK/T cell lymphoma, suggesting miR-146a as a tumor suppressor and a potential target for therapy (Paik et al., 2011).

properties

IUPAC Name

(7Z)-2-[4-(4-methylpiperazin-1-yl)anilino]-7-[(4-nitrophenyl)methylidene]-5H-pyrimido[4,5-b][1,4]thiazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O3S/c1-29-10-12-30(13-11-29)18-8-4-17(5-9-18)26-24-25-15-20-23(28-24)35-21(22(32)27-20)14-16-2-6-19(7-3-16)31(33)34/h2-9,14-15H,10-13H2,1H3,(H,27,32)(H,25,26,28)/b21-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCHFYZACODWAI-STZFKDTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)SC(=CC5=CC=C(C=C5)[N+](=O)[O-])C(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)S/C(=C\C5=CC=C(C=C5)[N+](=O)[O-])/C(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7Z)-2-[4-(4-Methylpiperazin-1-yl)anilino]-7-[(4-nitrophenyl)methylidene]-5H-pyrimido[4,5-b][1,4]thiazin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.